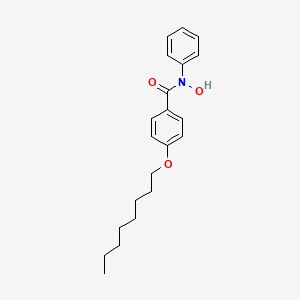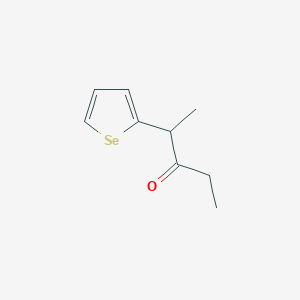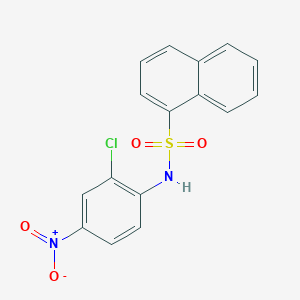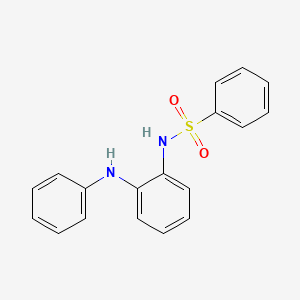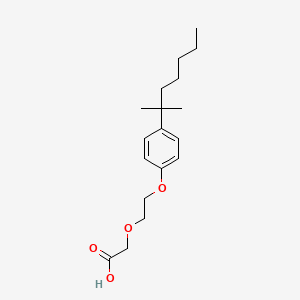
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO3 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of 5-chloro-6-hydroxyhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxohexa-2,4-dienoate.
Reduction: Formation of methyl 5-chloro-6-hydroxyhexanoate.
Substitution: Formation of methyl 5-azido-6-hydroxyhexa-2,4-dienoate or methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate.
Applications De Recherche Scientifique
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in electron transfer processes, influencing its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-6-hydroxyhexanoate: Similar structure but lacks the conjugated diene system.
Methyl 5-azido-6-hydroxyhexa-2,4-dienoate: Contains an azido group instead of a chlorine atom.
Methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is unique due to its combination of a chlorine atom, hydroxyl group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
106775-56-8 |
|---|---|
Formule moléculaire |
C7H9ClO3 |
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
methyl 5-chloro-6-hydroxyhexa-2,4-dienoate |
InChI |
InChI=1S/C7H9ClO3/c1-11-7(10)4-2-3-6(8)5-9/h2-4,9H,5H2,1H3 |
Clé InChI |
GYUDURYDMNKLTK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC=C(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




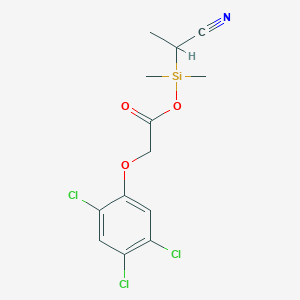
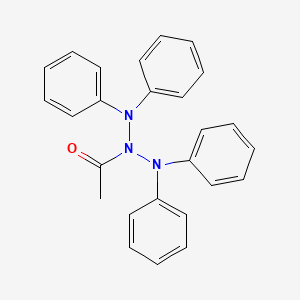
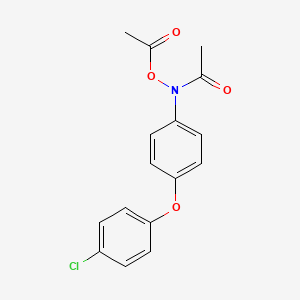
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
